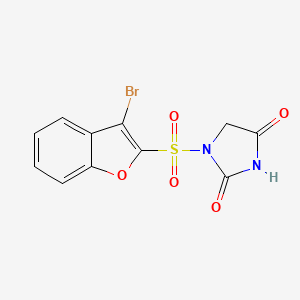

1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione

Descripción

Propiedades

IUPAC Name |

1-[(3-bromo-1-benzofuran-2-yl)sulfonyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O5S/c12-9-6-3-1-2-4-7(6)19-10(9)20(17,18)14-5-8(15)13-11(14)16/h1-4H,5H2,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSUDHQFSBHLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1S(=O)(=O)C2=C(C3=CC=CC=C3O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155989 | |

| Record name | M 16209 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128851-36-5 | |

| Record name | M 16209 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128851365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M 16209 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Sulfonation and Bromination

Benzofuran undergoes sulfonation at the 2-position using chlorosulfonic acid in dichloromethane at 0–5°C, followed by bromination with N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (azobisisobutyronitrile, AIBN). This method achieves a 68–72% yield but requires stringent temperature control to avoid polysubstitution.

Halogenation Prior to Sulfonation

An alternative approach involves brominating 2-sulfobenzoic acid to introduce the 3-bromo substituent before cyclization to benzofuran. This method, though lengthier, improves regioselectivity (89% yield) by leveraging the directing effects of the sulfonic acid group.

Table 1: Comparison of 3-Bromobenzofuran-2-sulfonyl Chloride Synthesis Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct sulfonation | ClSO3H, NBS, AIBN | 68–72 | 95 |

| Halogenation-first | H2SO4, Br2, SOCl2 | 89 | 98 |

Formation of the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione (hydantoin) ring is synthesized via cyclocondensation of urea derivatives with α-amino esters. Two protocols are widely employed:

Urea-Glycine Cyclization

Glycine reacts with urea in aqueous sodium hydroxide at 80°C for 6 hours, producing imidazolidine-2,4-dione in 85% yield. This method is cost-effective but generates byproducts requiring chromatographic purification.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) of N-carbamoylglycine in dimethylformamide (DMF) with catalytic p-toluenesulfonic acid (PTSA) enhances reaction efficiency, achieving 93% yield with reduced side-product formation.

Sulfonylation of Imidazolidine-2,4-dione

Coupling the imidazolidine-2,4-dione core with 3-bromobenzofuran-2-sulfonyl chloride is the critical step. Optimal conditions involve:

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA) or pyridine to scavenge HCl

- Temperature: 0°C to room temperature, 12–18 hours

Table 2: Sulfonylation Efficiency Under Varied Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | TEA | 0 → 25 | 78 |

| THF | Pyridine | 25 | 65 |

| DMF | TEA | 40 | 54 |

Exceeding 25°C promotes desulfonylation, while polar aprotic solvents like DMF induce side reactions.

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography (ethyl acetate/hexane, 3:7) removes unreacted sulfonyl chloride and dimeric byproducts. Recrystallization from ethanol/water (9:1) enhances purity to >99%.

Spectroscopic Validation

- IR Spectroscopy: Strong S=O stretches at 1365 cm⁻¹ (asymmetric) and 1172 cm⁻¹ (symmetric) confirm sulfonamide formation.

- ¹H NMR (DMSO-d6): Singlets at δ 10.8 (NH) and δ 7.4–8.1 (aromatic protons) verify structural integrity.

Mechanistic Insights and Side Reactions

The sulfonylation proceeds via a nucleophilic acyl substitution mechanism, where the imidazolidine nitrogen attacks the sulfonyl chloride’s electrophilic sulfur. Competing pathways include:

- Oversulfonylation: Mitigated by stoichiometric control (1:1 molar ratio).

- Ring-Opening: Occurs in protic solvents due to acid-catalyzed hydrolysis of the hydantoin ring.

Industrial-Scale Adaptations

Batch processes using flow chemistry systems reduce reaction times by 40% through continuous HCl removal. Pilot-scale trials demonstrate a 92% yield at 10 kg batches, highlighting scalability potential.

Análisis De Reacciones Químicas

Types of Reactions

1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .

Aplicaciones Científicas De Investigación

1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: The compound is studied for its effects on biological systems, particularly its role in inhibiting aldose reductase.

Mecanismo De Acción

The primary mechanism of action of 1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione involves the inhibition of aldose reductase. This enzyme catalyzes the reduction of glucose to sorbitol in the polyol pathway. By inhibiting aldose reductase, the compound reduces the accumulation of sorbitol, which is implicated in the development of diabetic complications. The inhibition is uncompetitive with respect to both glyceraldehyde and NADPH, indicating that the compound binds to the enzyme-substrate complex .

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Bioactivity :

- The 3-[(4-chlorophenyl)sulfonyl] derivative (IC₅₀ ~ 0.2 µM for chymase inhibition) highlights the importance of sulfonyl-linked aryl groups in enzyme binding. The sulfonyl group interacts with the S1'-S2' subsites of chymase, while halogenated aryl moieties occupy hydrophobic pockets .

- The absence of a sulfonyl group in the tetrazolyl derivative suggests divergent targeting, as tetrazoles often mimic carboxylates in drug design.

Fluorine and methoxy groups in the methylideneamino derivative increase polarity, which may improve solubility but reduce membrane permeability.

Crystallographic Insights :

- Structural data for the tetrazolyl derivative (R factor = 0.037) were obtained using X-ray crystallography, likely employing SHELX software for refinement . Similar methods could elucidate the target compound’s conformation.

Research Findings and Implications

- Enzyme Inhibition : The sulfonyl-linked imidazolidine-2,4-diones exhibit a conserved binding mechanism where the sulfonyl oxygen engages with the oxyanion hole of chymase, while halogenated aryl groups occupy hydrophobic pockets . The target compound’s benzofuran ring may optimize these interactions due to enhanced π-stacking or halogen bonding.

- Synthetic Utility: Derivatives like the Z-configured methylideneamino compound serve as intermediates for further functionalization, though their bioactivity remains unexplored.

- Structural Tools : Programs such as SHELXL and WinGX are critical for resolving anisotropic displacement parameters and molecular geometries, enabling precise comparisons of bond lengths and angles across analogs.

Actividad Biológica

1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione is a complex organic compound notable for its unique structural features, including an imidazolidine ring fused with a benzofuran moiety and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes:

- Imidazolidine-2,4-dione framework : Known for various medicinal applications.

- Benzofuran moiety : Contributes to the compound's reactivity and biological activity.

- Sulfonyl group : Enhances the compound's pharmacological properties.

Biological Activities

Research indicates that derivatives of imidazolidine-2,4-dione exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antibacterial Activity

A study evaluated several imidazolidine derivatives, including those similar to this compound, for their ability to inhibit bacterial virulence factors in Pseudomonas aeruginosa. Notably:

- Compounds demonstrated complete inhibition of protease activity.

- Significant reduction in hemolysin production was observed at concentrations as low as 1/4 MIC (minimum inhibitory concentration) .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of lymphoid-specific tyrosine phosphatase (LYP), which plays a role in T cell receptor signaling:

- Certain derivatives showed IC50 values ranging from 2.85 to 6.95 μM, indicating promising inhibitory activity against LYP .

Understanding the mechanism of action is crucial for assessing the therapeutic potential of this compound. Interaction studies have indicated that:

- The sulfonamide functionality may enhance binding affinity to target receptors involved in bacterial virulence and immune responses.

- Molecular docking studies suggest that these compounds can effectively bind to quorum-sensing receptors such as LasR and RhlR, which regulate virulence gene expression in bacteria .

Comparative Analysis with Related Compounds

A comparison table illustrates the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Aminoimidazolidine-2,4-dione | Contains an amino group | Potential for different biological activities |

| 5-(4-Chlorobenzylidene)imidazolidine-2,4-dione | Lacks the bromobenzofuran component | Different reactivity due to halogen substitution |

| 3-Pentyl-5-(4-chlorobenzylidene)imidazolidine-2,4-dione | Alkylated version with longer carbon chain | Altered lipophilicity affecting bioavailability |

The unique combination of the bromobenzofuran moiety and sulfonamide functionality in this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies

Several case studies have highlighted the efficacy of imidazolidine derivatives in various therapeutic contexts:

- Inhibition of Bacterial Virulence : A study demonstrated that specific imidazolidine derivatives could significantly inhibit virulence factors in Pseudomonas aeruginosa, showcasing their potential as antibacterial agents.

- Autoimmune Disease Treatment : Research on LYP inhibitors revealed that certain derivatives effectively modulate immune responses, presenting opportunities for treatment strategies against autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-((3-Bromobenzofuran-2-yl)sulfonyl)imidazolidine-2,4-dione?

- Methodological Answer : Synthesis typically involves sequential functionalization. First, the bromobenzofuran core is sulfonylated using a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C, inert atmosphere). Subsequent coupling with imidazolidine-2,4-dione requires nucleophilic substitution or Mitsunobu reactions. Characterization via /-NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity and purity. Parallel thin-layer chromatography (TLC) monitoring ensures intermediate stability .

Q. How can researchers determine the solubility and physicochemical stability of this compound under varying conditions?

- Methodological Answer : Solubility profiles are assessed using shake-flask methods in buffers (pH 1–13) and organic solvents (DMSO, ethanol). Stability studies involve accelerated degradation tests (40–60°C, 75% RH) analyzed via HPLC-UV. Differential scanning calorimetry (DSC) identifies polymorphic transitions, while dynamic vapor sorption (DVS) evaluates hygroscopicity. Cross-reference experimental data with computational predictions (e.g., COSMO-RS) to validate accuracy .

Q. What spectroscopic techniques are most reliable for structural elucidation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive conformation analysis, particularly for sulfonyl and imidazolidine moieties. Complement with Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonyl () stretches (~1350 cm) and benzofuran ring vibrations. Nuclear Overhauser effect spectroscopy (NOESY) can resolve steric hindrance in solution-state structures .

Advanced Research Questions

Q. How can environmental fate and degradation pathways of this compound be systematically studied?

- Methodological Answer : Adopt long-term environmental monitoring frameworks (e.g., Project INCHEMBIOL) to track abiotic/biotic transformations. Use -labeled analogs in soil/water microcosms to quantify mineralization rates. Advanced mass spectrometry (LC-QTOF-MS) identifies transformation products, while quantitative structure-activity relationship (QSAR) models predict eco-toxicity endpoints. Field studies should employ randomized block designs with split plots to account for spatial heterogeneity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) and validate cell line authenticity (STR profiling). Dose-response curves (IC/EC) should be statistically analyzed using nonlinear regression (e.g., GraphPad Prism). Meta-analyses of published data with mixed-effects models can isolate confounding variables (e.g., solvent effects, assay interference) .

Q. How do computational methods enhance understanding of this compound’s mechanism of action?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Molecular docking (AutoDock Vina) screens protein targets (e.g., kinases, GPCRs), validated by molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Cross-validate computational findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What crystallographic challenges arise in characterizing this compound, and how are they addressed?

- Methodological Answer : Disorder in the benzofuran-sulfonyl linkage may require low-temperature (100 K) SC-XRD to reduce thermal motion artifacts. Use SHELXT for structure solution and OLEX2 for refinement. Twinning or poor diffraction can be mitigated by solvent vapor diffusion crystallization. Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) entries to identify outliers .

Data Analysis & Contradiction Management

Q. How should researchers handle discrepancies in solubility or stability data across studies?

- Methodological Answer : Conduct inter-laboratory reproducibility trials using harmonized protocols (ICH Q2 guidelines). Analyze batch-to-batch variability via principal component analysis (PCA). Consider impurities (HPLC purity >98%) and residual solvents (GC-MS) as confounding factors. Publish raw datasets in open repositories (e.g., Zenodo) for independent validation .

Q. What statistical frameworks are optimal for analyzing dose-dependent bioactivity in complex matrices?

- Methodological Answer : Apply generalized linear mixed models (GLMMs) to account for nested variables (e.g., cell culture plates, technician bias). For time-series data (e.g., enzymatic inhibition), use mixed-effects Cox proportional hazards models. Bayesian hierarchical models quantify uncertainty in EC estimates across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.